4-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

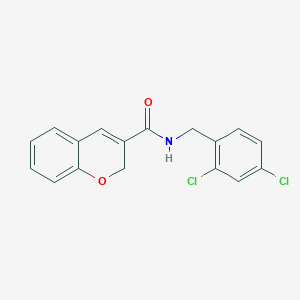

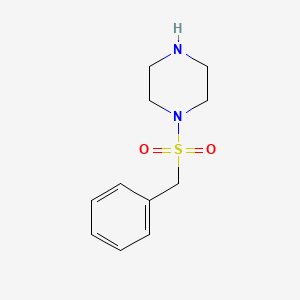

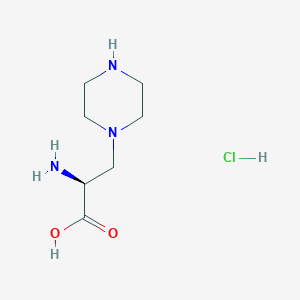

4-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BITC-MBP and belongs to the family of isothiocyanates. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables such as broccoli, cauliflower, and kale. BITC-MBP is synthesized from the reaction of 4-methylbenzylamine and 4-isothiocyanatopyrazole, and its chemical structure is shown in Figure 1.

Applications De Recherche Scientifique

Anticancer Properties

4-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole derivatives have been explored for their anticancer properties. The compound has been utilized in the synthesis of novel thiosemicarbazide, carbamothioate, 1,3,4-thiadiazole, azomethine, thiourea, bisthiourea, and imidazole derivatives. These derivatives have been evaluated for their in vitro anticancer activity against Ehrlich ascites carcinoma cells (EAC), with some showing promising results compared to reference drugs (El-Gaby et al., 2017).

Synthesis and Structural Characterization

The compound is essential in the methylation of 5-Amino-3-methylthio-1H-pyrazole derivatives, which are critical building blocks for a wide variety of pyrazole derivatives. The methylation process and the resulting products' structural characteristics, including isomer ratios, have been extensively studied, providing insights into the chemistry of pyrazole derivatives (Ren et al., 2010).

Corrosion Inhibition

This compound derivatives have been evaluated for their effectiveness as corrosion inhibitors for steel in hydrochloric acid. The derivatives showed a significant reduction in corrosion rate, and their efficiency increased with concentration, offering potential applications in industrial corrosion protection (Herrag et al., 2007).

Crystal Structure Analysis

The structural analysis of various this compound derivatives has been conducted using techniques like X-ray crystallography. These studies provide insights into the molecular structures, hydrogen bonding, and electronic structure of the compounds, contributing to a deeper understanding of their chemical properties and potential applications in material sciences (Portilla et al., 2007).

Catalytic Applications

Certain this compound derivatives have been utilized in the synthesis of metal complexes used as pre-catalysts in cross-coupling reactions. These complexes, with various substituents on the pyrazole ring, can fine-tune the electrophilic and steric properties of the catalysts, showing effectiveness in reactions like Suzuki–Miyaura cross-coupling reactions (Ocansey et al., 2018).

Propriétés

IUPAC Name |

4-isothiocyanato-1-[(4-methylphenyl)methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-10-2-4-11(5-3-10)7-15-8-12(6-14-15)13-9-16/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGZTVBBKKIOCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C=N2)N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2424532.png)

![N-[2-(2,6-dimethylphenoxy)ethyl]-3-methylbenzamide](/img/structure/B2424533.png)

![Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2424537.png)

![3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2424545.png)

![N-[3-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B2424547.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2424551.png)